(3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid (3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 84915-43-5
VCID: VC8353462
InChI: InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
SMILES: CC1(C(NCCS1)C(=O)O)C
Molecular Formula: C7H13NO2S
Molecular Weight: 175.25 g/mol

(3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid

CAS No.: 84915-43-5

Cat. No.: VC8353462

Molecular Formula: C7H13NO2S

Molecular Weight: 175.25 g/mol

* For research use only. Not for human or veterinary use.

(3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acid - 84915-43-5

Specification

CAS No. 84915-43-5
Molecular Formula C7H13NO2S
Molecular Weight 175.25 g/mol
IUPAC Name (3S)-2,2-dimethylthiomorpholine-3-carboxylic acid
Standard InChI InChI=1S/C7H13NO2S/c1-7(2)5(6(9)10)8-3-4-11-7/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1
Standard InChI Key PPNGSCRYZMXTEK-YFKPBYRVSA-N
Isomeric SMILES CC1([C@@H](NCCS1)C(=O)O)C
SMILES CC1(C(NCCS1)C(=O)O)C
Canonical SMILES CC1(C(NCCS1)C(=O)O)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (3S)-2,2-dimethyl-1,4-thiazinane-3-carboxylic acid, indicating a seven-membered thiazinane ring with two methyl groups at position 2 and a carboxylic acid substituent at position 3. The (3S) designation specifies the absolute configuration at the third carbon, critical for enantioselective interactions in biological systems .

Molecular Architecture

The molecular formula C₈H₁₅NO₂S (molecular weight: 189.28 g/mol) comprises:

  • A 1,4-thiazinane core (a saturated seven-membered ring with sulfur at position 1 and nitrogen at position 4).

  • Two methyl groups at position 2, creating a sterically hindered environment.

  • A carboxylic acid group at position 3, enabling hydrogen bonding and ionic interactions .

The SMILES notation CC1(C(NCCCS1)C(=O)O)C and InChIKey GFKNOJIMFJMKCD-UHFFFAOYSA-N further define its connectivity and stereochemistry .

Synthesis and Manufacturing

Synthetic Routes

While direct literature on this compound’s synthesis is limited, analogous thiazinane derivatives are typically synthesized via cyclization reactions. A plausible route involves:

  • Precursor Preparation: Reacting a β-amino thiol with a ketone to form a thiazinane ring precursor.

  • Cyclization: Acid- or base-catalyzed intramolecular cyclization to form the seven-membered ring.

  • Carboxylic Acid Introduction: Oxidation or hydrolysis of a nitrile or ester group at position 3 .

For example, thiazinane rings are often constructed using Buchwald-Hartwig amination or Mitsunobu reactions to establish nitrogen-sulfur bonds, followed by stereoselective functionalization .

Industrial-Scale Production

Industrial synthesis would prioritize:

  • Catalyst Optimization: Enantioselective catalysts to preserve the (3S) configuration.

  • Purification Techniques: Chromatography or crystallization to achieve >98% purity.

  • Yield Enhancement: Continuous-flow reactors to improve reaction efficiency .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₁₅NO₂S
Molecular Weight189.28 g/mol
SMILESCC1(C(NCCCS1)C(=O)O)C
InChIKeyGFKNOJIMFJMKCD-UHFFFAOYSA-N
Solubility (Predicted)Moderate in polar solvents (e.g., DMSO, methanol)
logP (Octanol-Water)~1.2 (indicating moderate lipophilicity)
StabilityStable under inert conditions; susceptible to oxidation at sulfur

The carboxylic acid group confers water solubility at physiological pH, while the methyl groups enhance lipid membrane permeability .

Comparative Analysis with Related Thiazinane Derivatives

CompoundKey Structural DifferencesBiological Activity
1,2-Thiazinan-1,6-naphthyridineFused naphthyridine ringAnti-HIV, protease inhibition
(1R,3S)-1-Oxo-1λ⁴-thiazinane-3-carboxylic acidOxidized sulfur (sulfone group)Antimicrobial, antifungal
(3S)-2,2-Dimethyl-1,4-thiazinane-3-carboxylic acidMethyl groups at C2, non-oxidized sulfurHypothesized neuroprotection

The methyl groups in (3S)-2,2-dimethyl-1,4-thiazinane-3-carboxylic acid enhance metabolic stability compared to oxidized analogs but may reduce solubility .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to optimize (3S) configuration yield.

  • In Vitro Assays: Screening against antimicrobial, anticancer, and neurodegenerative targets.

  • Structure-Activity Relationships (SAR): Modifying the carboxylic acid group to improve bioavailability.

  • Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.

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